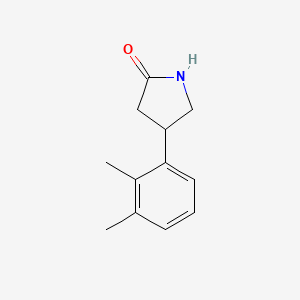

4-(2,3-Dimethylphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-(2,3-dimethylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-8-4-3-5-11(9(8)2)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14) |

InChI Key |

WOKIUCRIYWHMBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CC(=O)NC2)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis

Stereochemical Assignment and Purity Determination

As 4-(2,3-Dimethylphenyl)pyrrolidin-2-one possesses a chiral center at the 4-position of the pyrrolidinone ring, the determination of its stereochemical purity is essential.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers of this compound would interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The choice of the specific chiral column and the mobile phase would be critical for achieving baseline separation of the enantiomers. This technique is widely applied for the enantiomeric separation of various chiral compounds, including those with pyrrolidine (B122466) scaffolds.

Optical Rotation Measurements for Chiral Purity

Optical rotation is a critical measure for assessing the chiral purity of an enantiomerically enriched sample. It relies on the principle that chiral molecules rotate the plane of polarized light. The specific rotation ([(\alpha)]) is a characteristic property of a chiral compound and is measured using a polarimeter. The enantiomeric excess (% ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer, using the formula:

% ee = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100%

A comprehensive literature search did not yield any published studies that report the specific rotation value for either enantiomer of this compound. Such data would be foundational for its stereochemical characterization.

Table 1: Hypothetical Optical Rotation Data for this compound No experimental data is available in the scientific literature for this compound. The table below is a template illustrating how such data would be presented.

| Enantiomer | Solvent | Concentration ( g/100 mL) | Wavelength (nm) | Temperature (°C) | Specific Rotation [α] |

|---|---|---|---|---|---|

| (R) | Chloroform | c = 1.0 | 589 (D-line) | 25 | Data not available |

| (S) | Chloroform | c = 1.0 | 589 (D-line) | 25 | Data not available |

NMR-Based Methods for Diastereomeric Ratio (dr) and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemical composition of a sample.

To determine the diastereomeric ratio (dr) , standard ¹H NMR spectroscopy is often sufficient. Diastereomers have different physical properties and, consequently, their corresponding protons are in chemically non-equivalent environments, leading to distinct signals in the NMR spectrum. The ratio of the integrals of these unique signals directly corresponds to the diastereomeric ratio.

For determining enantiomeric purity , enantiomers must be converted into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). These agents create a diastereomeric complex in which the enantiomers become chemically distinguishable in the NMR spectrum. The integration of the resulting separated signals allows for the quantification of each enantiomer.

No published NMR studies employing these methods for the analysis of this compound could be located. Therefore, no data on characteristic chemical shifts, signal splitting, or integration values for determining its diastereomeric or enantiomeric purity are available.

Table 2: Illustrative NMR Data for Stereochemical Analysis This table serves as an example of how NMR data for determining diastereomeric or enantiomeric ratio would be reported. No such data has been published for this compound.

| Stereoisomer Pair | Method | Nucleus | Differentiating Signal (ppm) | Integration Ratio |

|---|---|---|---|---|

| Diastereomers | ¹H NMR | ¹H | Data not available | Data not available |

| Enantiomers | ¹H NMR with CDA/CSA | ¹H | Data not available | Data not available |

Conformational Analysis of the Pyrrolidin-2-one Ring in this compound

The five-membered pyrrolidin-2-one ring is not planar and typically adopts one of two puckered "envelope" or "twist" conformations to minimize steric and torsional strain. The substituent at the 4-position plays a crucial role in determining the ring's preferred conformation. The bulky 2,3-dimethylphenyl group would be expected to have a significant influence on the conformational equilibrium, likely favoring a pseudo-equatorial position to minimize steric hindrance.

This analysis is typically performed using a combination of experimental techniques, such as X-ray crystallography and advanced NMR methods (e.g., NOESY, coupling constant analysis), and computational modeling (e.g., Density Functional Theory).

A search for crystallographic data, detailed NMR conformational studies, or computational analyses for this compound returned no results. Consequently, the specific puckering of its pyrrolidin-2-one ring and the rotational barrier of the C-N amide bond remain uncharacterized in the public domain.

Computational and Theoretical Investigations of 4 2,3 Dimethylphenyl Pyrrolidin 2 One

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comespublisher.com For 4-(2,3-dimethylphenyl)pyrrolidin-2-one, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to determine the optimized molecular geometry. chemrxiv.orgnih.gov This would involve calculating key structural parameters.

These calculations would also yield information on bond lengths, bond angles, and dihedral angles, defining the molecule's precise 3D structure. Furthermore, analysis of the molecular electrostatic potential (MEP) would identify regions of positive and negative electrostatic potential, highlighting likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain highly accurate geometric and electronic structure information for this compound, serving as a benchmark for DFT results. These methods are particularly useful for refining the understanding of subtle electronic effects and intermolecular interactions.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

For any reaction involving this compound, computational methods could be used to model the entire reaction coordinate. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state theory is a key component of this analysis. A transition state represents the highest energy point along the reaction pathway and is characterized by having exactly one imaginary frequency in its vibrational analysis. Locating and characterizing these transition states are crucial for understanding the reaction mechanism. researchgate.net

By calculating the relative energies of the reactants, transition states, and products, computational models can predict the feasibility and outcome of a reaction. researchgate.net

Thermodynamic Selectivity: The relative stability of the final products determines thermodynamic control. By comparing the computed Gibbs free energies of possible products, one can predict which isomer will be favored under equilibrium conditions.

Kinetic Selectivity: The relative energy barriers (activation energies) of competing reaction pathways determine kinetic control. The pathway with the lowest activation energy will be the fastest and its product will be the major one formed under kinetically controlled conditions. researchgate.net

Hypothetical Energy Profile Data for a Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on isolated molecules, molecular modeling and dynamics simulations can explore the behavior of molecules in a condensed phase (like a solution) and over time. A force field, a set of empirical energy functions, would be developed or chosen to model the inter- and intramolecular forces of this compound.

Molecular dynamics (MD) simulations would then solve Newton's equations of motion for a system containing many molecules of the compound and solvent, if applicable. This would allow for the study of:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation Effects: Understanding how the solvent structure around the solute affects its properties and reactivity.

Transport Properties: Predicting properties like diffusion coefficients.

These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Conformational Dynamics of Pyrrolidinone Scaffolds

The pyrrolidin-2-one ring, a core structural feature of this compound, is a five-membered lactam. Unlike rigid planar rings, this scaffold exhibits conformational flexibility. High-level ab initio quantum chemical calculations have been performed on related pyrrolidinone structures to determine their most stable molecular conformations. researchgate.net The five-membered ring can adopt various puckered conformations to minimize steric strain and torsional strain.

Computational methods, such as Density Functional Theory (DFT), are often employed to explore the potential energy surface of such molecules. nih.govnih.gov These calculations can identify the lowest energy conformers and the energy barriers between them. For this compound, it is anticipated that the 2,3-dimethylphenyl group would preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the pyrrolidinone ring.

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of a molecule is governed by a delicate balance of intermolecular interactions, which dictates how the molecules pack in a crystal lattice. For this compound, the presence of a lactam moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These functional groups are capable of forming strong intermolecular hydrogen bonds, which are often a dominant feature in the crystal packing of related structures.

The interplay of these various non-covalent interactions will determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool in structural elucidation. researchgate.net For this compound, predicted ¹H NMR spectral data is available. hmdb.ca These predictions are typically generated using computational methods that calculate the magnetic shielding tensors of the nuclei.

| Predicted ¹H NMR Chemical Shifts | |

|---|---|

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 7.2 |

| Pyrrolidinone CH | 3.5 - 4.0 |

| Pyrrolidinone CH₂ | 2.5 - 3.0 |

| Methyl Protons | 2.2 - 2.4 |

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring. Theoretical frequency calculations can predict the positions of these bands. researchgate.net For similar lactam structures, the C=O stretch typically appears in the range of 1650-1700 cm⁻¹, while the N-H stretch is observed around 3200-3400 cm⁻¹.

Chemical Reactivity and Derivatization Studies of 4 2,3 Dimethylphenyl Pyrrolidin 2 One

Reactions at the Lactam Carbonyl

The lactam carbonyl group in 4-(2,3-dimethylphenyl)pyrrolidin-2-one is a key site for chemical reactions. As a cyclic amide, it exhibits reactivity that is characteristic of amides, but with some influence from its cyclic nature. The electrophilicity of the carbonyl carbon is somewhat attenuated by the resonance delocalization of the nitrogen lone pair. Nevertheless, it remains susceptible to attack by strong reducing agents and certain nucleophiles.

Reduction Pathways

The reduction of the lactam carbonyl in 4-arylpyrrolidin-2-ones is a fundamental transformation that leads to the corresponding 4-arylpyrrolidines. This reaction effectively removes the carbonyl oxygen, converting the amide functionality into an amine.

Detailed Research Findings:

The most common and effective reagent for the reduction of lactams, including γ-lactams like this compound, is lithium aluminum hydride (LiAlH₄). echemi.commasterorganicchemistry.comlibretexts.org This powerful reducing agent serves as a source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and often requires heating to go to completion.

The mechanism of LiAlH₄ reduction of amides involves the initial addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the coordination of the oxygen atom to the aluminum species, making it a better leaving group. A subsequent elimination of the oxygen as an aluminum salt and further reduction of the resulting iminium ion intermediate leads to the final pyrrolidine (B122466) product. While LiAlH₄ is highly effective, other reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides and lactams. libretexts.org

| Reaction | Reagent | Product | Typical Conditions |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(2,3-Dimethylphenyl)pyrrolidine | Anhydrous THF or Et₂O, reflux |

This table is interactive. Click on the headers to sort.

Nucleophilic Additions and Substitutions

The lactam carbonyl can undergo nucleophilic acyl substitution, although it is generally less reactive than other carboxylic acid derivatives like acyl chlorides or anhydrides. masterorganicchemistry.comlibretexts.org The stability of the amide bond means that harsh reaction conditions or highly reactive nucleophiles are often required to effect a transformation.

Detailed Research Findings:

Direct nucleophilic attack on the carbonyl carbon of a γ-lactam can lead to ring-opening. For instance, strong acidic or basic hydrolysis can cleave the amide bond to yield the corresponding γ-amino acid. chemistrysteps.com Base-catalyzed hydrolysis, often referred to as saponification, is typically an irreversible process because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards further nucleophilic attack. chemistrysteps.com

While less common than for esters, transamidation reactions are also possible, though they generally require high temperatures and catalysts. More synthetically useful are reactions with powerful organometallic nucleophiles. For example, Grignard reagents and organolithium compounds can add to the carbonyl group. However, these reactions can be complex and may lead to a mixture of products, including ring-opened species or over-addition products. The outcome is highly dependent on the substrate, the nucleophile, and the reaction conditions.

| Reaction Type | Reagent/Conditions | Product Type |

| Basic Hydrolysis | NaOH (aq), heat | γ-(2,3-Dimethylphenyl)-γ-aminobutanoic acid salt |

| Acidic Hydrolysis | H₃O⁺, heat | γ-(2,3-Dimethylphenyl)-γ-aminobutanoic acid |

This table is interactive. Click on the headers to sort.

Transformations of the Pyrrolidine Ring

The pyrrolidine ring of this compound offers several positions for further functionalization, which can be exploited to introduce new chemical diversity.

Functionalization at C-3 and C-5 Positions

The carbon atoms alpha to the carbonyl group (C-3) and alpha to the nitrogen atom (C-5) are potential sites for introducing substituents.

Detailed Research Findings:

The C-3 position, being alpha to the carbonyl group, possesses acidic protons that can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. 182.160.97youtube.comyoutube.com This enolate is a potent nucleophile and can react with various electrophiles in what are known as α-alkylation reactions. libretexts.org For example, treatment with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the C-3 position. This approach allows for the synthesis of a wide range of 3-substituted-4-arylpyrrolidin-2-ones. The stereochemical outcome of such reactions can often be controlled by using chiral auxiliaries or catalysts.

Functionalization at the C-5 position is less straightforward. One approach involves the formation of an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. Alternatively, radical-based methods could potentially be employed to introduce functionality at this position. Research on the functionalization of γ-lactams has shown that under kinetic control with a strong base, deprotonation and subsequent reaction can occur at the C-5 position in some systems. nih.gov

| Position | Reaction Type | Reagents | Product Type |

| C-3 | α-Alkylation | 1. LDA, -78 °C; 2. R-X (Alkyl halide) | 3-Alkyl-4-(2,3-dimethylphenyl)pyrrolidin-2-one |

| C-3 | Halogenation | N-Halosuccinimide (NCS, NBS) | 3-Halo-4-(2,3-dimethylphenyl)pyrrolidin-2-one |

This table is interactive. Click on the headers to sort.

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring, being a five-membered ring, is relatively stable. However, under certain conditions, it can undergo ring-opening or ring-expansion reactions.

Detailed Research Findings:

As mentioned previously, hydrolysis of the lactam bond is a form of ring-opening, leading to γ-amino acids. Reductive cleavage is another possibility. For instance, treatment with a strong reducing agent under forcing conditions might lead to the formation of an amino alcohol.

Ring-expansion reactions of pyrrolidines to form larger heterocycles like piperidines or azepanes are known in the chemical literature, but they often require specific functionalities to be present on the ring to facilitate the rearrangement. For a simple 4-arylpyrrolidin-2-one, such reactions are not common and would likely require a multi-step synthetic sequence to install the necessary reactive handles. For instance, conversion to a spirocyclic intermediate could precede a rearrangement that leads to ring expansion.

Modifications of the 2,3-Dimethylphenyl Moiety

The 2,3-dimethylphenyl group is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution. The two methyl groups are ortho- and para-directing and are activating, meaning they increase the electron density of the aromatic ring and make it more reactive towards electrophiles.

Detailed Research Findings:

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions ortho and para to the methyl groups. In the case of a 2,3-dimethyl substituted ring, the available positions are C-4, C-5, and C-6. Steric hindrance from the existing methyl groups and the pyrrolidinone ring will play a significant role in determining the regioselectivity of the substitution. The C-5 position is para to the C-2 methyl group and meta to the C-3 methyl group, making it a likely site for substitution. The C-6 position is ortho to the C-2 methyl group and is also sterically accessible.

Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃), Friedel-Crafts alkylation, and acylation.

Furthermore, the benzylic protons of the methyl groups are susceptible to radical halogenation or oxidation. For example, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to bromination of one of the methyl groups. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl groups to carboxylic acids, although this often requires harsh conditions that might also affect other parts of the molecule. libretexts.org

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(Nitro-2,3-dimethylphenyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 4-(Bromo-2,3-dimethylphenyl)pyrrolidin-2-one |

| Side-Chain Oxidation | KMnO₄, heat | 4-(Carboxy-2,3-dimethylphenyl)pyrrolidin-2-one or dicarboxylic acid derivative |

| Side-Chain Bromination | NBS, radical initiator | 4-(Bromomethyl-2,3-dimethylphenyl)pyrrolidin-2-one |

This table is interactive. Click on the headers to sort.

Electrophilic Aromatic Substitutions

The 2,3-dimethylphenyl moiety of this compound is anticipated to be highly reactive towards electrophilic aromatic substitution. The two methyl groups are activating and ortho-, para-directing. However, the positions ortho and para to one methyl group are meta to the other, leading to a complex directing effect. The pyrrolidin-2-one substituent, attached at the 4-position of the phenyl ring, is generally considered to be a deactivating group due to the electron-withdrawing nature of the amide carbonyl, and it directs incoming electrophiles to the meta position.

Considering the combined effects of the activating methyl groups and the deactivating pyrrolidin-2-one group, the likely positions for electrophilic attack on the aromatic ring are positions 4, 5, and 6. The substitution pattern will be influenced by the nature of the electrophile and the reaction conditions. For instance, in a nitration reaction, a mixture of products could be expected, with substitution occurring at the positions most activated by the methyl groups and least deactivated by the lactam ring.

Hypothetical Product Distribution in Electrophilic Nitration of this compound

| Position of Nitration | Predicted Major/Minor Product | Rationale |

| 4-position | Minor | Steric hindrance from the adjacent methyl group and the bulky pyrrolidin-2-one substituent. |

| 5-position | Major | Activated by the 2-methyl group (para) and the 3-methyl group (meta), with less steric hindrance. |

| 6-position | Major | Activated by the 3-methyl group (ortho) and the 2-methyl group (meta). |

It is important to note that the actual product distribution would need to be determined empirically.

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the case of this compound, the amide functionality within the lactam ring could potentially act as a directing group. However, the N-H proton of the lactam is acidic and would likely be deprotonated first by a strong base. To utilize the amide as a DMG, the nitrogen would need to be protected with a suitable group, for example, a Boc or PMB group.

Assuming N-protection, the carbonyl oxygen of the amide could direct the metalation to the ortho positions on the phenyl ring. However, both ortho positions (3 and 5) are already substituted with a methyl group and the rest of the pyrrolidinone ring, respectively. Therefore, direct ortho-metalation guided by the lactam is unlikely.

An alternative approach would be to introduce a more effective directing group onto the aromatic ring. For instance, if a methoxy (B1213986) group were present, it would strongly direct metalation to its ortho positions. In the absence of such a group, functionalization via ortho-metalation would be challenging for this specific molecule.

Catalyst Design and Application in this compound Transformations

The pyrrolidin-2-one scaffold is a common motif in many biologically active molecules and catalysts. The derivatization of this compound can lead to the development of novel catalysts, particularly for asymmetric synthesis.

For example, the introduction of a coordinating group, such as a pyridine (B92270) or an oxazoline, onto the pyrrolidin-2-one ring could create a chiral ligand capable of coordinating with a metal center. The chirality of the 4-position of the pyrrolidin-2-one could then be used to induce enantioselectivity in a variety of catalytic transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions.

The 2,3-dimethylphenyl group can also play a role in catalyst design by providing steric bulk, which can influence the stereochemical outcome of a reaction. By modifying the aromatic ring or the lactam, a library of ligands could be synthesized and screened for catalytic activity and selectivity.

Potential Catalytic Applications of this compound Derivatives

| Catalyst Type | Potential Reaction | Role of the this compound Moiety |

| Chiral Phosphine Ligand | Asymmetric Hydrogenation | The chiral backbone of the pyrrolidin-2-one induces enantioselectivity. The 2,3-dimethylphenyl group provides steric influence. |

| N,N-Ligand for Transition Metals | Asymmetric Transfer Hydrogenation | The nitrogen of the lactam and another introduced nitrogen atom coordinate to the metal. The stereocenter at C4 controls the facial selectivity. |

| Organocatalyst | Asymmetric Michael Addition | The secondary amine of a derivatized pyrrolidine can form an enamine or iminium ion intermediate, with the chiral scaffold dictating the stereochemical outcome. |

The development of such catalysts would require a multi-step synthetic approach, starting with the functionalization of the this compound core.

Structure Property Relationships in 4 2,3 Dimethylphenyl Pyrrolidin 2 One Derivatives

Influence of Substituents on Synthetic Accessibility and Yields

Research into the synthesis of related chiral N-heterocycles, such as 2-substituted pyrrolidines, demonstrates the profound impact of substituents on reaction yields. In biocatalytic approaches using transaminases, the electronic nature of substituents on the phenyl ring plays a critical role. Electron-withdrawing groups tend to increase the electrophilicity of key intermediates, which can facilitate the desired reaction and improve yields. nih.gov Conversely, electron-donating groups may decrease reactivity and lead to lower yields.

For example, studies on the synthesis of 2-arylpyrrolidines have shown a clear trend where electron-withdrawing substituents on the aromatic ring enhance reaction efficiency. This is illustrated in the table below, which summarizes the effect of different substituents on the analytical yield of a transaminase-triggered cyclization reaction.

| Aryl Substituent (Position) | Electronic Effect | Relative Yield |

|---|---|---|

| -F (ortho, para) | Electron-withdrawing | Beneficial |

| -Cl (para) | Electron-withdrawing | Beneficial |

| -CN (para) | Electron-withdrawing | Beneficial (less so than halogens) |

| -OCH3 (para) | Electron-donating | Decreased Yield |

| -F (meta) | Electron-withdrawing | Decreased Yield |

Beyond empirical studies, modern approaches incorporate computational tools to forecast synthetic outcomes. Machine learning models are being developed to predict reaction yields for complex reactions like Suzuki cross-couplings, a common method for forming aryl-carbon bonds. nih.gov These models leverage large datasets and features derived from density functional theory (DFT) and molecular fingerprints to predict the success and yield of a reaction based on the specific structures of the reactants. nih.gov This predictive capability can guide chemists in selecting substituents that are most likely to lead to high-yielding syntheses, thereby improving synthetic accessibility.

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which encompass the interplay of steric hindrance and electronic properties arising from the three-dimensional arrangement of atoms, are critical in determining the reactivity of pyrrolidinone derivatives and the stereochemical outcome (selectivity) of their reactions. These effects influence the stability of transition states, dictating the preferred reaction pathway.

A powerful illustration of these principles is found in the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions. ua.es In these reactions, the use of a chiral auxiliary, such as an N-tert-butanesulfinyl group on a 1-azadiene, can effectively control the facial selectivity of the cycloaddition. This group exerts both steric and electronic influence; it acts as an electron-withdrawing group to activate the diene for reaction and simultaneously provides a bulky steric shield that directs the incoming reactant to the opposite face, resulting in a high degree of diastereoselectivity. ua.es

The success of such stereoselective syntheses is highly dependent on the nature of the substituents involved. The reaction between chiral N-tert-butanesulfinyl imines and various azomethine ylides yields highly functionalized proline derivatives with up to four new stereogenic centers. ua.es The efficiency and selectivity of this process are modulated by the substituents on the reacting partners.

| Reactant Substituent (Imino Ester) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Thienyl-substituted | Moderate | Good |

| t-Butyl ester | Good | >98:2 |

| Benzyl ester | Moderate | >98:2 |

Data derived from findings on diastereoselective synthesis of substituted pyrrolidines. ua.es

Computational studies are often employed to elucidate the underlying stereoelectronic factors that govern this selectivity. By modeling the transition states of the possible reaction pathways, researchers can calculate their relative energies. The observed product corresponds to the pathway with the lowest energy transition state, and the energy difference between competing pathways can explain the high diastereoselectivity observed experimentally. ua.es For the pyrrolidinone scaffold, such effects dictate the puckering of the five-membered ring and the spatial orientation of substituents, which in turn influences how the molecule interacts with other reagents or biological targets. nih.gov

Development of Structure-Activity Relationship (SAR) Methodologies for Pyrrolidinone Scaffolds in Broader Chemical Research

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern chemical research, particularly in drug discovery, aimed at understanding how specific structural features of a molecule contribute to its biological or chemical activity. researchgate.netoncodesign-services.com For the versatile pyrrolidinone scaffold, various SAR methodologies have been developed and refined to guide the design of new compounds with enhanced properties. researchgate.netbohrium.com These methodologies can be broadly categorized as experimental and computational.

Experimental SAR involves the systematic synthesis and testing of a series of structurally related compounds. oncodesign-services.com By making discrete modifications at various positions on the pyrrolidinone scaffold and observing the resulting change in activity, researchers can identify key pharmacophores and understand the steric, electronic, and hydrophobic requirements for optimal function. nih.gov For instance, in the development of inhibitors based on a pyrrolidine (B122466) pentamine scaffold, analogs were created by modifying functionalities at five distinct locations (R1–R5) or altering the stereochemistry. nih.gov The resulting data revealed that the integrity of the core scaffold and specific stereochemistries were essential for inhibitory activity. nih.gov

Computational SAR , particularly Quantitative Structure-Activity Relationship (QSAR) studies, employs statistical and machine learning models to correlate chemical structure with activity. tandfonline.comresearchgate.net These methods are crucial for prioritizing synthetic targets and designing novel compounds in silico. For pyrrolidinone derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have proven highly effective. tandfonline.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. tandfonline.com

CoMSIA extends this by evaluating additional molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. This provides a more detailed understanding of the ligand-target interactions. tandfonline.com

These models generate 3D contour maps that visualize regions where specific properties are predicted to either increase or decrease activity. This visual feedback provides chemists with intuitive guidance for structural modifications. For example, a CoMSIA model might produce the following insights for a series of pyrrolidinone-based enzyme inhibitors:

| Molecular Field | Favorable Contribution (Increased Activity) | Unfavorable Contribution (Decreased Activity) |

|---|---|---|

| Steric | Green Contours: Indicates regions where bulky groups are preferred. | Yellow Contours: Indicates regions where bulky groups decrease activity. |

| Electrostatic | Blue Contours: Positive charge is favorable. | Red Contours: Negative charge is favorable. |

| Hydrophobic | Yellow Contours: Hydrophobic groups are favorable. | White Contours: Hydrophilic groups are favorable. |

| H-Bond Donor | Cyan Contours: H-bond donors are favorable. | Purple Contours: H-bond donors are unfavorable. |

| H-Bond Acceptor | Magenta Contours: H-bond acceptors are favorable. | Orange Contours: H-bond acceptors are unfavorable. |

By integrating these robust SAR methodologies, researchers can efficiently navigate the vast chemical space of pyrrolidinone derivatives, accelerating the development of new molecules for a wide range of applications. oncodesign-services.com

Future Research Directions and Potential Applications in Chemical Science

Exploration of Novel Synthetic Pathways

Current synthetic routes to 4-arylpyrrolidin-2-ones often involve multi-step processes. Future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic methodologies. One promising approach is the adaptation of the aza-Baeyer–Villiger rearrangement of corresponding 3-arylcyclobutanones, a method that has proven effective for analogues like 4-phenylpyrrolidin-2-one. orgsyn.org

Further exploration could involve catalytic asymmetric methods to control the stereochemistry at the C4 position, which is crucial for applications in medicinal chemistry and materials science. Biocatalytic approaches, utilizing enzymes such as transaminases or lipases, represent another frontier for producing enantiomerically pure 4-aryl lactams under mild conditions. researchgate.net The development of novel palladium-catalyzed vinylogous addition and amination processes could also provide a straightforward route to highly functionalized γ-lactams. researchgate.net

| Synthetic Pathway | Potential Advantages | Key Research Challenges | Relevant Analogue Precedent |

|---|---|---|---|

| Asymmetric Hydrogenation of a Pyrrolinone Precursor | High enantioselectivity, access to specific stereoisomers. | Catalyst design and cost, substrate specificity. | General methods for chiral APIs. nih.gov |

| Aza-Baeyer-Villiger Rearrangement | Utilizes readily available cyclobutanone (B123998) precursors. | Reagent stoichiometry, potential for side reactions. | Synthesis of 4-phenylpyrrolidin-2-one. orgsyn.org |

| Biocatalytic Kinetic Resolution | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme screening and optimization, substrate scope. | Amine transaminase-lipase cascades. researchgate.net |

| Transition-Metal Catalyzed Cyclization | High atom economy, potential for one-pot procedures. | Ligand development, catalyst stability and cost. | Palladium-catalyzed processes for γ-lactams. researchgate.net |

Advanced Computational Studies for Predicting Reactivity and Properties

Computational chemistry offers powerful tools to predict the structural, electronic, and energetic properties of molecules like 4-(2,3-Dimethylphenyl)pyrrolidin-2-one. High-level ab initio and Density Functional Theory (DFT) calculations, similar to those performed on other pyrrolidinone and piperidinone structures, can determine the most stable conformations and calculate thermodynamic properties such as enthalpy of formation. researchgate.net

Future computational work could focus on several key areas:

Reaction Modeling: Simulating potential synthetic and derivatization reactions to predict transition states, activation energies, and product distributions. This can guide experimental work by identifying the most promising reaction conditions.

Chirality and Conformation: Analyzing the conformational landscape of both the (R) and (S) enantiomers to understand how the bulky 2,3-dimethylphenyl group influences the puckering of the pyrrolidinone ring.

Molecular Docking: In silico screening of the compound against biological targets to predict potential pharmacological activity, a technique already applied to other pyrrolidinone derivatives. nih.gov

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Determine lowest energy conformers and rotational barriers. | Understanding of steric and electronic effects of substituents. |

| Transition State Theory | Model reaction mechanisms for synthesis and derivatization. | Prediction of reaction kinetics and product selectivity. |

| Molecular Dynamics (MD) | Simulate behavior in different solvent environments. | Insight into solvation effects and intermolecular interactions. |

| Molecular Docking | Screen for potential binding affinity to protein targets. | Identification of potential bioactivity and drug-like properties. |

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow technology. mdpi.comrsc.org Applying flow chemistry to the synthesis of this compound could offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. nih.gov

Role as a Versatile Chiral Building Block in Complex Molecule Synthesis

The pharmaceutical industry has a continuously growing demand for novel chiral intermediates to serve as building blocks in drug discovery. nih.gov The 4-arylpyrrolidin-2-one scaffold is a privileged structure found in numerous biologically active compounds. As a chiral molecule, this compound could serve as a valuable synthon for constructing more complex molecular architectures.

Its functional groups—the secondary amine (after N-deprotection if necessary), the carbonyl group, and the aromatic ring—offer multiple points for diversification. Researchers could use it as a core scaffold, building upon it to create libraries of compounds for high-throughput screening. Its utility as a building block for conformationally restricted peptides or as a key intermediate in the total synthesis of natural products represents a significant area for future exploration. chemrxiv.org

Development of Novel Methodologies for Derivatization

To fully explore the chemical space around this compound, the development of robust derivatization methods is essential. Future work will likely target the three main reactive sites: the nitrogen atom, the α-carbon to the carbonyl, and the aromatic ring.

N-Functionalization: The secondary amide N-H bond can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents, altering the compound's steric and electronic properties.

α-Carbon Functionalization: Enolate formation followed by reaction with electrophiles could install functional groups at the C3 and C5 positions, although this can be challenging.

Aromatic Ring Substitution: Electrophilic aromatic substitution on the dimethylphenyl ring could add further diversity, although the existing methyl groups will direct incoming electrophiles to specific positions.

Furthermore, developing derivatization reagents specifically designed to react with the pyrrolidinone core could enhance its utility, for example, by introducing fluorescent tags or handles for attachment to solid supports. nih.govnih.gov

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Optimizing chemical reactions requires a deep understanding of their kinetics, mechanisms, and the behavior of transient intermediates. Advanced in-situ spectroscopic techniques are invaluable for gaining this insight without the need for offline sampling and analysis. spectroscopyonline.com

The application of Process Analytical Technology (PAT) could revolutionize the synthesis and derivatization of this compound.

FTIR-ATR Spectroscopy: A fiber-optic probe could be used to monitor the real-time concentration of reactants, products, and key intermediates by tracking characteristic infrared absorptions (e.g., the C=O stretch of the lactam). nih.gov

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or solvent-heavy media and can provide complementary information to FTIR. nih.gov

In-Situ NMR: For detailed mechanistic studies, monitoring a reaction directly inside an NMR spectrometer can allow for the unambiguous identification of short-lived intermediates and the determination of reaction kinetics.

These methods enable rapid reaction profiling and optimization, leading to improved yields, higher purity, and a better understanding of the underlying chemical transformations. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-(2,3-Dimethylphenyl)pyrrolidin-2-one, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of 2,3-dimethylphenyl precursors with pyrrolidin-2-one derivatives. Key steps include:

- Nucleophilic substitution : Introduction of the dimethylphenyl group via palladium-catalyzed coupling or Friedel-Crafts alkylation .

- Ring closure : Cyclization under acidic or basic conditions to form the pyrrolidinone core .

- Optimization : Solvent selection (e.g., ethanol-water mixtures improve yield ), temperature control (50–80°C), and catalyst loading (e.g., 20 mol% pyrrolidine enhances reaction rates ).

Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and pyrrolidinone ring protons (δ 2.5–3.5 ppm). C NMR confirms carbonyl (C=O) at ~175 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm) and C-N (~1250 cm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., 215.28 g/mol) .

X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidinone derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal cells) or enzyme isoforms (e.g., kinase selectivity) .

- Impurity effects : Trace byproducts (e.g., unreacted starting materials) may skew results. Purity verification via HPLC (>98%) is critical .

- Solubility : Hydrochloride salt formation (e.g., 4-amino derivatives) improves bioavailability in pharmacological assays .

Standardized protocols (e.g., NIH/WHO guidelines) and dose-response curves (IC comparisons) mitigate variability .

Q. What strategies are effective for optimizing the reaction yield of this compound derivatives under green chemistry principles?

- Methodological Answer : Green optimization includes:

- Solvent selection : Ethanol-water mixtures reduce toxicity vs. DMF or dioxane .

- Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported acids) enable reuse .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and energy use .

A recent study achieved 85% yield using ethanol-water (1:1) and 20 mol% pyrrolidine at 50°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.